EPAC1 Inhibitory Potency: Target Compound vs. ESI-09 (Original HTS Hit)
The target compound (US11124489 Compound 36) exhibits an IC₅₀ of 6.70 × 10³ nM (6.70 µM) against EPAC1, representing a measurable shift from the original HTS hit ESI-09 [1]. Within the same patent family, the most potent EPAC antagonist (Compound 31, ZL0524) achieved IC₅₀ values of 3.6 µM against EPAC1 and 1.2 µM against EPAC2, establishing the potency range of the optimized series [2].
| Evidence Dimension | EPAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.70 × 10³ nM (6.70 µM) |
| Comparator Or Baseline | ESI-09 (original HTS hit); Compound 31 (ZL0524) IC₅₀ = 3.6 µM (EPAC1), 1.2 µM (EPAC2) |
| Quantified Difference | Target compound is 6.70 µM vs. 3.6 µM for the most potent analog; fold difference ≈ 1.86× |
| Conditions | In vitro EPAC1 enzymatic assay; BindingDB entry for BDBM517692 |
Why This Matters
Establishes the quantitative potency benchmark for procurement decisions; users requiring a specific EPAC1 potency window should verify whether 6.70 µM meets their assay sensitivity requirements compared to more potent analogs.
- [1] BindingDB. BDBM517692 (NY0563 | US11124489, Compound 36). IC50: 6.70E+3 nM against Rap guanine nucleotide exchange factor 3 (EPAC1). View Source
- [2] Liu Z, Ye N, Mei F, et al. Structure-activity relationships of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides as novel antagonists of exchange proteins directly activated by cAMP (EPACs). PubMed. 2017. View Source
